(3-(5-Nitrothiophen-2-yl)phenyl)methanol
Description
(3-(5-Nitrothiophen-2-yl)phenyl)methanol is a nitro-substituted thiophene derivative featuring a phenylmethanol group. The 5-nitrothiophene moiety is notable for its electron-deficient aromatic system, which enhances reactivity in nitroreductase-mediated processes, making it useful in hypoxia-activated prodrugs . The phenylmethanol group contributes to hydrogen-bonding interactions, influencing solubility and molecular recognition in biological systems. Such compounds are often intermediates in synthesizing bioactive molecules, including Schiff bases and coordination ligands .
Properties
Molecular Formula |
C11H9NO3S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
[3-(5-nitrothiophen-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9NO3S/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2 |
InChI Key |
HORHXHFRLSYAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Nitrothiophen-2-yl)phenyl)methanol typically involves the nitration of thiophene followed by a coupling reaction with a phenylmethanol derivative. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for the coupling reaction. The process may also involve purification steps like recrystallization to achieve high purity.
Industrial Production Methods
Industrial production methods for (3-(5-Nitrothiophen-2-yl)phenyl)methanol are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-(5-Nitrothiophen-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (3-(5-Nitrothiophen-2-yl)phenyl)carboxylic acid.
Reduction: (3-(5-Aminothiophen-2-yl)phenyl)methanol.
Substitution: Halogenated derivatives of (3-(5-Nitrothiophen-2-yl)phenyl)methanol.
Scientific Research Applications
(3-(5-Nitrothiophen-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3-(5-Nitrothiophen-2-yl)phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Electronic Effects: The electron-withdrawing nitro group on thiophene enhances reactivity in redox-sensitive applications (e.g., prodrug activation) compared to non-nitro analogs .
- Biological Relevance: Schiff base derivatives (e.g., ) exhibit antimicrobial and chelating properties, while the hydroxyl group in phenylmethanol derivatives may enable hydrogen bonding in enzyme interactions.
Physicochemical Properties
- Solubility: The hydroxyl group in phenylmethanol derivatives enhances polarity compared to non-hydroxylated analogs like 3-(5-nitrothiophen-2-yl)acrylic acid, which has a logP value influenced by its carboxylic acid group .
- Thermal Stability: Schiff bases (e.g., ) exhibit higher melting points (>200°C) due to extended conjugation, while alcohols like (5-nitrothiophen-2-yl)methanol melt at 83–84°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
